3-{[(2-methylpyridin-4-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
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Overview
Description
3-{[(2-methylpyridin-4-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine derivative, and an oxane moiety, making it a complex molecule with unique chemical properties.
Preparation Methods
The synthesis of 3-{[(2-methylpyridin-4-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine derivative, and the attachment of the oxane moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Derivative: This step may involve nucleophilic substitution reactions to attach the 2-methylpyridin-4-yl group.
Attachment of the Oxane Moiety: This can be done through etherification reactions, where the oxane group is introduced via an appropriate leaving group.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-{[(2-methylpyridin-4-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding, given its complex structure.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-{[(2-methylpyridin-4-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting or activating certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds to 3-{[(2-methylpyridin-4-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide include other piperidine derivatives, pyridine derivatives, and oxane-containing compounds. What sets this compound apart is its unique combination of these three moieties, which may confer unique chemical and biological properties. Examples of similar compounds include:
3-(2-methyl-pyridin-4-yl)-propan-1-ol:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-oxan-4-yl)piperidine-1-carboxamide): A structurally related compound with similar functional groups.
Properties
IUPAC Name |
3-[(2-methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-11-17(4-7-19-14)24-13-15-3-2-8-21(12-15)18(22)20-16-5-9-23-10-6-16/h4,7,11,15-16H,2-3,5-6,8-10,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBRBKLVYDRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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